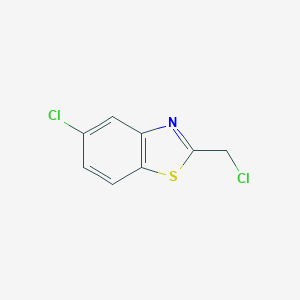

5-Chloro-2-(chloromethyl)-1,3-benzothiazole

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-chloro-2-(chloromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZBRKLHATUCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445057 | |

| Record name | 5-chloro-2-(chloromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-19-3 | |

| Record name | 5-chloro-2-(chloromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Chloro-2-(chloromethyl)-1,3-benzothiazole: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(chloromethyl)-1,3-benzothiazole (CAS No. 110704-19-3) is a pivotal heterocyclic intermediate, valued for its role in the construction of complex molecular architectures for pharmaceutical and agrochemical research. The strategic placement of a chlorine atom on the benzene ring and a reactive chloromethyl group at the 2-position of the benzothiazole scaffold provides a versatile platform for synthetic diversification. This guide offers an in-depth examination of its synthesis, core physicochemical properties, characteristic reactivity, and strategic applications in medicinal chemistry. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships in its synthetic protocols and the practical utility of this compound as a foundational building block in the development of novel therapeutic agents.

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is classified as a "privileged scaffold" in medicinal chemistry. This designation arises from its recurring presence in a multitude of compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2]. The scaffold's planarity and ability to participate in various non-covalent interactions allow it to bind effectively to a diverse range of biological targets.

This compound emerges as a particularly valuable derivative. The chloro substituent at the 5-position modulates the electronic properties and lipophilicity of the molecule, which can significantly influence pharmacokinetic and pharmacodynamic profiles. More importantly, the 2-(chloromethyl) group is a potent electrophilic handle, enabling facile and efficient covalent linkage to a wide array of nucleophilic partners, thereby serving as a cornerstone for building combinatorial libraries for drug screening.

Physicochemical & Structural Data

While detailed experimental data for this specific intermediate is not broadly published, its core properties can be defined based on its structure and data from closely related analogues.

| Property | Value | Source |

| CAS Number | 110704-19-3 | Arctom[3] |

| Molecular Formula | C₈H₅Cl₂NS | Arctom[3] |

| Molecular Weight | 218.1 g/mol | Arctom[3] |

| IUPAC Name | This compound | - |

| SMILES | C1=CC2=C(C=C1Cl)N=C(S2)CCl | Arctom[3] |

| Appearance | Expected to be a yellow to brown solid | Inferred from analogues |

| Melting Point | Not available. (For comparison, 2-chloro-5-chloromethyl-thiazole melts at 35°C) | [1] |

| Boiling Point | Not available | Arctom[3] |

| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and polar aprotic solvents (DMF, DMSO). | - |

Synthesis and Purification

The most direct and industrially relevant pathway to this compound is the condensation and cyclization of 4-chloro-2-aminothiophenol with chloroacetyl chloride. This reaction is a specific example of the well-established Hantzsch thiazole synthesis variant for benzothiazoles.

Reaction Mechanism

The synthesis proceeds via a two-step, one-pot mechanism. First, the primary amine of the 4-chloro-2-aminothiophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form an intermediate N-acylated amide. The choice of a mild base or an acidic medium like acetic acid is crucial; it facilitates the initial acylation without deactivating the nucleophile. In the subsequent step, the thiol group attacks the same carbonyl carbon in an intramolecular fashion, leading to cyclization. Dehydration of the resulting heterocyclic intermediate yields the aromatic benzothiazole ring.

Field-Proven Experimental Protocol

This protocol is adapted from a microwave-assisted procedure for the synthesis of the unsubstituted analogue, a method noted for its efficiency, reduced reaction times, and high yields[4].

Materials:

-

4-chloro-2-aminothiophenol

-

Chloroacetyl chloride

-

Glacial Acetic Acid

-

Crushed Ice

-

5 M Sodium Hydroxide (NaOH) solution

-

Chloroform (or Dichloromethane)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Petroleum ether/Acetone mixture)

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, dissolve 4-chloro-2-aminothiophenol (1.0 eq) in glacial acetic acid (approx. 15 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add chloroacetyl chloride (1.5 eq) dropwise. Causality Note: Slow addition is critical to control the initial exothermic acylation reaction.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 10-15 minutes at a power of 500 W. Expertise Note: Microwave heating dramatically accelerates the cyclization and dehydration steps compared to conventional reflux, leading to cleaner product profiles.

-

Work-up: After cooling the reaction mixture to room temperature, pour it onto crushed ice (approx. 100 g). This precipitates the crude product and neutralizes excess acid.

-

Basification: Carefully basify the aqueous mixture with 5 M NaOH solution until the pH is approximately 7-8. This neutralizes the acetic acid and HCl byproduct, ensuring the product is in its free base form for extraction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a petroleum ether/acetone gradient (e.g., 10:1 v/v) to yield the pure this compound[4].

Chemical Reactivity and Derivatization

The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution (S_N2) reactions. This allows for the direct attachment of the 5-chlorobenzothiazole moiety to a diverse range of molecular fragments.

Protocol for Nucleophilic Substitution

The following is a general, self-validating protocol for the synthesis of ether or amine derivatives, a common subsequent step in drug development campaigns.

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., a substituted phenol or amine) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile or Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine solution

Procedure:

-

Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the nucleophile (1.1 eq) and anhydrous potassium carbonate (2.0 eq) to anhydrous acetonitrile or DMF.

-

Reagent Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the stirring suspension.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 60-80 °C) for 4-12 hours. Trustworthiness Check: The reaction progress must be monitored by Thin Layer Chromatography (TLC) until the starting benzothiazole spot is consumed.

-

Work-up: After cooling, filter off the inorganic salts (K₂CO₃, KCl). Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by recrystallization or column chromatography.

Applications in Drug Discovery

While specific FDA-approved drugs directly synthesized from this exact intermediate are not publicly documented, its value lies in its role as a strategic building block. The benzothiazole core is present in drugs like Lidorestat (an aldose reductase inhibitor) and investigational agents for cancer and infectious diseases[5].

The utility of this compound is threefold:

-

Scaffold Introduction: It provides a rapid method to introduce the 5-chlorobenzothiazole core into lead compounds to explore structure-activity relationships (SAR).

-

Linker Chemistry: The reactive chloromethyl group can be used to attach the benzothiazole scaffold to other pharmacophores or linkers, creating hybrid molecules with potential for multi-target activity.

-

Library Synthesis: It is an ideal starting material for parallel synthesis, enabling the rapid creation of a large library of analogues where diverse nucleophiles are reacted to probe the chemical space around the core scaffold.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected characteristics from standard analytical techniques, inferred from the parent compound 2-(chloromethyl)-1,3-benzothiazole[4].

-

¹H NMR: The most characteristic signal is a singlet for the methylene protons (-CH₂Cl), expected around δ 4.9-5.0 ppm. The aromatic protons on the benzothiazole ring will appear in the δ 7.4-8.1 ppm region, with splitting patterns dictated by the 5-chloro substitution.

-

¹³C NMR: The methylene carbon (-CH₂Cl) is expected in the aliphatic region. The spectrum will also show characteristic signals for the aromatic carbons and the C2 carbon of the thiazole ring (typically downfield, >160 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (218.1 g/mol ). Crucially, the isotopic pattern for two chlorine atoms (a characteristic M, M+2, M+4 pattern) would provide definitive confirmation of the structure.

Safety and Handling

No specific safety data sheet (SDS) is available for CAS 110704-19-3. However, based on analogous structures like 2-chloro-5-(chloromethyl)thiazole, the compound should be treated as hazardous[6].

-

Hazard Classification (Inferred): Likely to be harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage. May cause an allergic skin reaction.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

References

- Alaimo, R.J., Pelosi, S.S., & Freedman, R. (1978). Synthesis and Antibacterial Evaluation of 2-(Substituted Phenylureido)-4-thiocyanatobenzothiazoles. Journal of Pharmaceutical Sciences, 67(2), 281-282.

- Arctom, Inc. (n.d.). This compound.

- Fisher Scientific. (2021). Safety Data Sheet: 2-(Chloromethyl)benzothiazole.

- Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.

- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

- Luo, M., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(10), 2493.

- MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2598.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.

- RSC Publishing. (2023).

- Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.

- TCI Chemicals. (2021). Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiazole.

- Verma, A., et al. (2020). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.

- Zask, A., et al. (2015). Benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 5(101), 82956-82975.

Sources

- 1. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

Molecular structure of 5-Chloro-2-(chloromethyl)-1,3-benzothiazole

Topic: Molecular Structure and Synthetic Utility of 5-Chloro-2-(chloromethyl)-1,3-benzothiazole Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Academic Researchers

Executive Summary

This compound (CAS: 110704-19-3) represents a high-value heterocyclic scaffold in drug discovery, particularly for the development of antimicrobial, antitumor, and neuroprotective agents. Distinguished by its dual-electrophilic nature—a reactive chloromethyl alkylating arm and an electron-deficient benzothiazole core—this compound serves as a pivotal intermediate for introducing the pharmacologically active 5-chlorobenzothiazole moiety into complex molecular architectures. This guide provides a rigorous analysis of its molecular structure, validated synthetic protocols, and reactivity profile.[1]

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule comprises a fused bicyclic system consisting of a benzene ring and a thiazole ring. The numbering convention assigns sulfur to position 1 and nitrogen to position 3.

-

Core Scaffold: 1,3-Benzothiazole.[2]

-

Substituents:

-

Position 5 (Aromatic): A chlorine atom acts as a weak deactivator via inductive withdrawal (-I), while offering lipophilic bulk (

). This substitution modulates the binding affinity of the scaffold in protein pockets (e.g., kinase domains). -

Position 2 (Heterocyclic): A chloromethyl group (-CH₂Cl) serves as the primary reactive center.

-

Electronic Distribution

The 2-(chloromethyl) group is highly activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent imine (C=N) bond in the thiazole ring. The nitrogen atom pulls electron density from the C2 carbon, making the exocyclic methylene carbon significantly electrophilic.

| Property | Value (Predicted/Experimental) | Significance |

| Molecular Formula | C₈H₅Cl₂NS | Base composition for stoichiometry. |

| Molecular Weight | 218.10 g/mol | Fragment size suitable for Lipinski's Rule of 5. |

| ClogP | ~3.5 - 3.8 | High lipophilicity; requires non-polar solvents for extraction. |

| H-Bond Acceptors | 1 (Nitrogen) | Interaction point for active site residues. |

| H-Bond Donors | 0 | No protic hydrogens. |

Synthetic Pathways & Process Chemistry

The synthesis of this compound relies on the cyclocondensation of o-aminothiophenols with chloroacetic acid derivatives. The following protocol is designed for high purity and scalability.

Validated Synthetic Protocol

Precursors: 2-Amino-4-chlorobenzenethiol (CAS 1004-00-8) and Chloroacetyl chloride (CAS 79-04-9).

Reaction Logic:

-

Acylation: The amino group attacks the acyl chloride to form an amide intermediate.

-

Cyclodehydration: The thiol group attacks the carbonyl carbon (or the imidoyl chloride intermediate), followed by dehydration to close the thiazole ring.

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvation: Dissolve 2-Amino-4-chlorobenzenethiol (10.0 mmol) in anhydrous Toluene (50 mL). Note: Toluene is preferred over benzene for safety and higher boiling point.

-

Addition: Add Chloroacetyl chloride (12.0 mmol, 1.2 eq) dropwise at 0°C to control the exotherm.

-

Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.5 mmol) to facilitate dehydration.

-

Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting thiol spot should disappear.

-

Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

Synthesis Workflow Diagram

Figure 1: Step-wise cyclocondensation pathway for the synthesis of the target scaffold.

Reactivity Profile & Derivatization

The chloromethyl group acts as a "warhead" for derivatization. It undergoes

Nucleophilic Substitution ( )

The reaction is driven by the leaving group ability of the chloride ion and the stabilization of the transition state by the adjacent benzothiazole ring.

-

Amination: Reaction with secondary amines (e.g., morpholine, piperazine) yields tertiary amines.

-

Conditions: K₂CO₃, DMF, 60°C.

-

-

Thiolation: Reaction with thiols yields thioethers.

-

Conditions: NaH or Et₃N, THF, RT.

-

-

Etherification: Reaction with phenols or alcohols.

-

Conditions: K₂CO₃, Acetone, Reflux.

-

Reactivity Network Diagram

Figure 2: Divergent synthesis capabilities using the chloromethyl handle.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 4.95 (s, 2H) | The methylene protons (-CH₂Cl) appear as a distinct singlet, typically downfield due to Cl and the aromatic ring. |

| ¹H NMR (Aromatic) | δ 7.40 – 8.10 (m, 3H) | Characteristic pattern for 5-substituted benzothiazole. Look for coupling constants ( |

| ¹³C NMR | δ ~40-45 ppm | The chloromethyl carbon. |

| ¹³C NMR | δ ~165-170 ppm | The C2 carbon (C=N), highly deshielded. |

| Mass Spectrometry | M+ / M+2 (3:1 ratio) | Chlorine isotope pattern is critical for confirmation. |

Safety & Handling

-

Hazard Class: Alkylating agent. Corrosive and potentially mutagenic.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

-

Containment: All weighing and reactions must be performed inside a certified chemical fume hood.

-

Neutralization: Quench excess alkylating agent with dilute ammonia or sodium thiosulfate solution before disposal.

References

-

CymitQuimica. this compound Product Data. Retrieved from

-

Sigma-Aldrich. 5-Chloro-2-methylbenzothiazole Product Specification. Retrieved from

-

Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues. J Young Pharm, 2013. Retrieved from

-

PubChem. 2-(Chloromethyl)benzothiazole Compound Summary. Retrieved from

-

ResearchGate. Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives. Retrieved from

Sources

Biological Activity of 5-Chloro-2-(chloromethyl)-1,3-benzothiazole Derivatives: A Technical Guide

Executive Summary

The 5-Chloro-2-(chloromethyl)-1,3-benzothiazole scaffold represents a privileged structure in medicinal chemistry, characterized by a unique duality: a lipophilic, electron-withdrawing "anchor" (the 5-chlorobenzothiazole core) and a highly reactive "warhead" (the 2-chloromethyl moiety). This guide provides a technical deep-dive into the synthesis, reactivity, and pharmacological evaluation of derivatives stemming from this core.

Unlike generic benzothiazoles, the 5-chloro substitution significantly enhances membrane permeability and metabolic stability, while the chloromethyl group serves as a versatile electrophilic handle for generating diverse libraries of bioactive compounds. This document outlines the critical workflows for leveraging this scaffold in the development of next-generation antimicrobial and anticancer agents.

Chemical Architecture & Reactivity Profile

The Electrophilic "Warhead"

The 2-(chloromethyl) group is the primary site of derivatization. The carbon-chlorine bond is activated by the adjacent benzothiazole ring system. The nitrogen atom in the thiazole ring exerts an electron-withdrawing inductive effect (-I), making the methylene carbon highly susceptible to Nucleophilic Substitution (

The Lipophilic "Anchor"

The 5-chloro substituent on the benzene ring serves two critical functions:

-

Lipophilicity (

): It increases the partition coefficient, facilitating passive transport across bacterial cell walls and mammalian cell membranes. -

Electronic Modulation: It deactivates the benzene ring towards oxidative metabolism (e.g., hydroxylation), thereby extending the half-life of the derivative in biological systems.

Reactivity Visualization

The following diagram illustrates the core reactivity zones of the scaffold, guiding synthetic strategy.

Caption: Functional dissection of the this compound scaffold highlighting reactive centers.

Synthetic Pathways[1][2][3]

The synthesis of bioactive derivatives typically follows a two-stage workflow: construction of the core followed by divergent derivatization.

Stage 1: Synthesis of the Core Scaffold

The most robust protocol involves the condensation of 2-amino-5-chlorothiophenol with chloroacetyl chloride. This cyclization is preferred over the chlorination of 2-methylbenzothiazole due to higher yields and fewer side products.

Stage 2: Divergent Derivatization ( )

The chloromethyl core reacts with various nucleophiles (amines, thiols, phenols) in the presence of a weak base (e.g.,

Caption: Step-wise synthetic pathway from precursors to bioactive 2-substituted derivatives.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-(morpholinomethyl)-1,3-benzothiazole

Rationale: Morpholine is a common pharmacophore that improves water solubility and hydrogen bonding capacity.

Reagents:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Acetonitrile (

) or DMF (Solvent)

Procedure:

-

Dissolution: Dissolve this compound (2.18 g, 10 mmol) in 30 mL of anhydrous acetonitrile.

-

Base Addition: Add anhydrous

(2.76 g, 20 mmol) to the solution. -

Nucleophile Addition: Dropwise add morpholine (1.04 g, 12 mmol) while stirring.

-

Reflux: Heat the reaction mixture to reflux (80-82°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Work-up: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from ethanol to obtain the pure product.

-

Validation: Confirm structure via

-NMR (look for methylene singlet at

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Rationale: To quantify the potency of the derivatives against standard pathogens.

Materials:

-

Test Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).[1]

-

Media: Mueller-Hinton Broth (Bacteria), Sabouraud Dextrose Broth (Fungi).

-

Indicator: Resazurin dye (viability indicator).

Procedure:

-

Stock Solution: Dissolve test compounds in DMSO to a concentration of 1 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in a 96-well microtiter plate (100

L per well). Final concentration range: 0.5 -

Inoculation: Add 100

L of standardized microbial suspension ( -

Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).

-

Readout: Add 20

L of Resazurin solution (0.01%). Incubate for 2 hours. A color change from blue (resazurin) to pink (resorufin) indicates microbial growth. -

Calculation: The MIC is the lowest concentration preventing the color change.

Pharmacological Profile & SAR

The biological activity of these derivatives is heavily dependent on the substituent attached to the methylene bridge.

Structure-Activity Relationship (SAR) Table

| Substituent (R) at C-2 | Target Activity | Potency Trend | Mechanism Insight |

| -Cl (Parent) | Moderate Antibacterial | Low | High reactivity causes non-specific binding. |

| -N(Morpholine) | Broad Spectrum Antimicrobial | High | Improved solubility; H-bonding with DNA gyrase. |

| -N(Piperazine) | Anticancer (MCF-7, HeLa) | Very High | Piperazine ring mimics DNA base pairing; intercalation. |

| -S-Aryl | Antifungal | Moderate | Lipophilic tail disrupts fungal cell membrane ergosterol. |

| -NH-Hydrazide | Anti-inflammatory | High | Chelation of metal ions in metalloproteases. |

Mechanism of Action: Anticancer Pathway

Derivatives containing heterocyclic amines (e.g., piperazine) often act by intercalating into DNA or inhibiting Topoisomerase II, leading to cell cycle arrest and apoptosis.

Caption: Proposed mechanism of action for anticancer activity involving DNA damage response.

References

-

Synthesis and biological evaluation of benzothiazole derivatives. SciELO. (2021). Mohamed et al. synthesized benzothiazole derivatives and evaluated their antibacterial activity.[2][3] Link

-

Benzothiazole derivatives as anticancer agents. PubMed Central. (2019). Detailed review of benzothiazole derivatives inducing apoptosis in cancer cell lines. Link

-

Synthesis and antimicrobial activity of novel 2-substituted benzothiazole derivatives. Arabian Journal of Chemistry. (2017). Evaluation of benzothiazoles against E. coli and S. aureus. Link

-

Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. BenchChem. General protocols for SNAr and SN2 reactions on benzothiazole scaffolds. Link

Sources

- 1. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. scielo.br [scielo.br]

Technical Monograph: 5-Chloro-2-(chloromethyl)-1,3-benzothiazole

The following technical guide provides an in-depth review of 5-Chloro-2-(chloromethyl)-1,3-benzothiazole , a specialized heterocyclic intermediate critical in the synthesis of bioactive pharmacophores.

Advanced Synthesis, Reactivity, and Medicinal Applications[1]

Executive Summary

This compound represents a high-value scaffold in medicinal chemistry, combining the lipophilic, metabolically stable benzothiazole core with a highly reactive chloromethyl electrophile.[1] Unlike its non-chlorinated analog, the 5-chloro substituent enhances the molecule's lipophilicity (LogP) and metabolic resistance, making it a preferred building block for developing antimicrobial, anticancer, and antiviral agents. This guide details the synthesis, reactivity mechanisms, and handling protocols for researchers utilizing this compound in drug discovery.[2]

Chemical Identity & Profile[1][3][4][5][6][7][8][9][10]

| Property | Description |

| IUPAC Name | This compound |

| Core Scaffold | Benzothiazole (Fused benzene and thiazole rings) |

| Key Substituents | C5-Chloro: Electron-withdrawing, enhances metabolic stability.C2-Chloromethyl: Primary electrophilic site (Alkylating agent).[1] |

| Molecular Formula | C₈H₅Cl₂NS |

| Molecular Weight | 218.10 g/mol |

| Physical State | Solid (Pale yellow to off-white crystalline solid) |

| Solubility | Soluble in DCM, CHCl₃, THF, DMF; Insoluble in water. |

| Stability | Moisture sensitive (Hydrolysis of chloromethyl group); Store under inert atmosphere. |

Synthesis & Manufacturing Protocol

The synthesis of this compound is most efficiently achieved through the cyclocondensation of 2-amino-4-chlorobenzenethiol with chloroacetyl chloride .[1] This pathway ensures the correct regiochemistry, placing the chlorine atom at the 5-position of the benzothiazole ring.

Reaction Mechanism

-

Acylation: The amino group of the benzenethiol attacks the acyl chloride, forming an amide intermediate.

-

Cyclodehydration: The thiol group attacks the carbonyl carbon (or the alpha-carbon in alternative mechanisms), followed by dehydration to close the thiazole ring.

Experimental Protocol (Standardized)

-

Reagents: 2-Amino-4-chlorobenzenethiol (1.0 eq), Chloroacetyl chloride (1.2 eq), Toluene (Solvent), p-Toluenesulfonic acid (catalytic, optional).[1]

-

Equipment: Round-bottom flask, Reflux condenser, Dean-Stark trap (if removing water azeotropically).

Step-by-Step Procedure:

-

Preparation: Dissolve 2-amino-4-chlorobenzenethiol (10 mmol) in anhydrous toluene (50 mL) under a nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add chloroacetyl chloride (12 mmol) dropwise over 20 minutes. Caution: Exothermic reaction; HCl gas evolution.[1]

-

Reflux: Heat the mixture to reflux (110°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1).

-

Work-up: Cool to room temperature. Neutralize the mixture with saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: DCM/Hexane) to obtain the target as a yellow solid.

Figure 1: Synthetic pathway for the production of this compound via cyclocondensation.[1]

Reactivity Profile & Derivatization

The core value of this molecule lies in the chloromethyl group, which serves as a potent "handle" for attaching the benzothiazole pharmacophore to other molecular entities.

Primary Reactivity: Nucleophilic Substitution (S_N2)

The carbon-chlorine bond in the chloromethyl group is highly polarized and susceptible to nucleophilic attack. This allows for the rapid generation of libraries of derivatives.

| Nucleophile Class | Reagent Example | Product Type | Application |

| Amines (1°/2°) | Morpholine, Piperazine | 2-(Aminomethyl)benzothiazoles | Solubility enhancement, target binding (e.g., kinases).[1] |

| Thiols | Mercapto-triazoles | 2-(Thiomethyl)benzothiazoles | Dual-pharmacophore hybrids (Antifungal).[1] |

| Alkoxides | Sodium Ethoxide | 2-(Alkoxymethyl)benzothiazoles | Ether-linked bioisosteres.[1] |

| Phosphines | Triphenylphosphine | Phosphonium Salts | Wittig reagents for alkene synthesis.[1] |

Secondary Reactivity: Aromatic Substitution

While the C2-chloromethyl group is the primary reaction site, the C5-chloro position on the benzene ring is relatively inert to standard nucleophilic aromatic substitution (S_NAr) unless activated by strong electron-withdrawing groups or metal catalysis (e.g., Buchwald-Hartwig amination), allowing for selective functionalization at the C2 position without disturbing the C5 substituent.

Figure 2: Divergent synthesis capabilities of the chloromethyl scaffold.

Applications in Medicinal Chemistry

The 5-chloro-2-(chloromethyl)benzothiazole moiety is a privileged structure in drug design, often used to synthesize "Hybrid Molecules" that act on multiple biological targets simultaneously.

Case Study: Antimicrobial Agents

Research indicates that coupling this scaffold with piperazine or morpholine derivatives significantly enhances antibacterial activity against Gram-positive strains (S. aureus).[1] The 5-chloro substituent is critical here; it increases the lipophilicity (LogP ~3.5–4.0), facilitating cell membrane penetration compared to the unsubstituted analog.

Case Study: Anticancer Therapeutics

Derivatives synthesized by reacting the chloromethyl group with 2-mercaptobenzimidazole have shown potency as intercalating agents, disrupting DNA replication in cancer cell lines.[1] The benzothiazole ring acts as a planar anchor, while the linker determines the binding geometry.

Safety & Handling Protocols

Hazard Classification:

-

Skin/Eye Irritant: The compound is an alkylating agent and can cause severe irritation or burns.[1]

-

Sensitizer: Potential for allergic skin reactions upon repeated exposure.[1]

Handling Requirements:

-

PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Ventilation: All operations, especially the weighing of the solid and heating phases, must be performed in a functioning fume hood to avoid inhalation of dust or vapors.

-

Quenching: Unreacted chloromethyl derivatives should be quenched with a dilute ammonia or nucleophilic amine solution before disposal to neutralize the alkylating potential.[1]

References

-

Biological Activity of Benzothiazole Derivatives: National Institutes of Health (PMC).[1] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Available at: [Link]

-

Benzothiazole Scaffold in Medicinal Chemistry: MDPI. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available at: [Link]

-

Reaction of 2-aminothiophenol with Chloroacetyl Chloride: ResearchGate. Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Available at: [Link]

Sources

Methodological & Application

Application and Protocol for the Synthesis of 5-Chloro-2-(chloromethyl)-1,3-benzothiazole from 2-Aminothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 5-Chloro-2-(chloromethyl)-1,3-benzothiazole, a crucial intermediate in the development of novel therapeutics. The protocol outlines a robust and efficient method starting from 2-amino-4-chlorothiophenol and chloroacetyl chloride. This document provides a detailed experimental procedure, mechanistic insights, safety protocols, and characterization data to ensure reproducible and safe synthesis in a research and development setting.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The title compound, this compound, serves as a versatile building block, allowing for the introduction of various functionalities at the 2-position, making it a valuable precursor for drug discovery programs. This application note provides a detailed protocol for its synthesis via the cyclocondensation of 2-amino-4-chlorothiophenol with chloroacetyl chloride.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction involving the initial acylation of the amino group of 2-amino-4-chlorothiophenol by chloroacetyl chloride to form an intermediate N-(2-mercapto-5-chlorophenyl)-2-chloroacetamide, which then undergoes intramolecular cyclization to yield the final product.

Caption: General reaction scheme for the synthesis of this compound.

Mechanistic Insights

The formation of the benzothiazole ring from 2-aminothiophenol and an acyl chloride is a well-established cyclocondensation reaction. The generally accepted mechanism involves two key steps[1]:

-

N-Acylation: The reaction initiates with the nucleophilic attack of the amino group of 2-amino-4-chlorothiophenol on the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of an N-(2-mercapto-5-chlorophenyl)-2-chloroacetamide intermediate. The use of a solvent like acetic acid can facilitate this step by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

-

Intramolecular Cyclization and Dehydration: The newly formed amide intermediate then undergoes an intramolecular nucleophilic attack by the thiol group on the carbonyl carbon. This is followed by the elimination of a water molecule to form the stable aromatic benzothiazole ring. This cyclization step is often promoted by heat or microwave irradiation.

Caption: Step-wise mechanism of benzothiazole formation.

Experimental Protocols

This section provides two detailed protocols for the synthesis: a conventional heating method and a microwave-assisted method.

Method A: Conventional Heating

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Amino-4-chlorothiophenol | 159.63 | 1.60 g | 10.0 | Corrosive, handle with care. |

| Chloroacetyl chloride | 112.94 | 0.96 mL (1.35 g) | 12.0 | Corrosive and lachrymator. |

| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent. Corrosive. |

| Crushed Ice | - | ~200 g | - | For work-up. |

| 5 M Sodium Hydroxide | 40.00 | As needed | - | For basification. Corrosive. |

| Chloroform | 119.38 | 3 x 50 mL | - | For extraction. Carcinogen. |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent. |

| Petroleum Ether | - | As needed | - | For chromatography. Flammable. |

| Acetone | 58.08 | As needed | - | For chromatography. Flammable. |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chlorothiophenol (1.60 g, 10.0 mmol) in glacial acetic acid (20 mL).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add chloroacetyl chloride (0.96 mL, 12.0 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether/acetone (10:1 v/v) eluent system.

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice (~200 g) with stirring.

-

Basify the mixture to a pH of 8-9 by the slow addition of 5 M sodium hydroxide solution.

-

Extract the aqueous mixture with chloroform (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/acetone (10:1 v/v) eluent to afford this compound as a solid.

Method B: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time.[2]

Materials and Reagents:

(Same as Method A, with quantities adjusted for a smaller scale if desired)

Procedure:

-

In a 20 mL microwave reaction vessel equipped with a magnetic stirrer, add 2-amino-4-chlorothiophenol (1.60 g, 10.0 mmol) to glacial acetic acid (15 mL).

-

Add chloroacetyl chloride (1.35 g, 12.0 mmol) dropwise to the solution.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the reaction mixture at a power of 500 W for 10-15 minutes. The temperature should be monitored and controlled, typically not exceeding 120 °C.

-

After irradiation, cool the vessel to room temperature.

-

Follow the work-up and purification steps (6-11) as described in Method A.

Characterization of this compound

The synthesized product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

Appearance: Yellowish solid.

-

1H NMR (CDCl3, 400 MHz): The expected spectrum would show signals for the aromatic protons and the methylene protons. The aromatic protons on the benzothiazole ring would appear as multiplets in the range of δ 7.4-8.0 ppm. The methylene protons of the chloromethyl group would appear as a sharp singlet at approximately δ 4.95 ppm.

-

13C NMR (CDCl3, 100 MHz): The spectrum would show characteristic peaks for the aromatic carbons and the methylene carbon. The carbon of the chloromethyl group is expected around δ 45 ppm.

-

Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak (M+) and the isotopic pattern characteristic of a compound containing one chlorine and one sulfur atom.

-

IR (KBr, cm-1): The IR spectrum would exhibit characteristic absorption bands for C=N stretching of the thiazole ring (around 1600-1650 cm-1), C-Cl stretching (around 700-800 cm-1), and aromatic C-H stretching.

Safety and Handling Precautions

This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

2-Amino-4-chlorothiophenol: This compound is corrosive and can cause severe skin burns and eye damage.[3] It is also harmful if swallowed and toxic to aquatic life.[3] Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Chloroacetyl chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water.[4][5] It can cause severe burns to the skin, eyes, and respiratory tract.[4] Handle with extreme care, using a syringe or dropping funnel for transfers. Ensure the reaction is carried out under anhydrous conditions.

-

Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.

-

Chloroform: A suspected carcinogen. All extractions should be performed in a fume hood.

-

Sodium Hydroxide: Corrosive. Generates heat upon dissolution and neutralization.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

The protocols described provide reliable and efficient methods for the synthesis of this compound. The microwave-assisted method offers a green and time-saving alternative to conventional heating. Proper adherence to the experimental procedures and safety precautions is essential for the successful and safe execution of this synthesis. The resulting compound is a valuable intermediate for further elaboration in drug discovery and development projects.

References

- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.

- Google Patents. (n.d.). Process for preparing 2-chloro-5-chloromethylthiazole.

- Google Patents. (n.d.). Process for preparing 2-chloro-5-chloromethyl thiazole.

- Google Patents. (n.d.). Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.

-

Eureka | Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [Link]

-

Justia Patents. (n.d.). Method for purifying 2-chloro-5-chloromethyl thiazole. Retrieved from [Link]

- Google Patents. (n.d.). Method for purifying 2-chloro-5-chloromethyl thiazole.

- Al-Masoudi, N. A., & Shaker, Y. M. (2015). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 20(8), 14756–14781.

- Shafiee, A., & Naimi-Jamal, M. R. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 598.

-

Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylbenzothiazole. Retrieved from [Link]

-

Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Chloroacetyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of chlorothiazole derivatives.

-

NIST. (n.d.). Benzothiazole, 5-chloro-2-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

ResearchGate. (n.d.). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved from [Link]

-

AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]

-

MassBank. (2021). Benzothiazoles. Retrieved from [Link]

-

Al-Qadisiyah University. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

Sources

- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-CHLORO-2-BENZOTHIAZOLINONE(20600-44-6) 1H NMR spectrum [chemicalbook.com]

- 4. 5-Chloro-2-(methylthio)benzothiazole | C8H6ClNS2 | CID 645746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

Application & Protocol Guide: Leveraging 5-Chloro-2-(chloromethyl)-1,3-benzothiazole as a Precision Alkylating Agent

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzothiazole Moiety in Modern Chemistry

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of benzothiazole exhibit a vast range of pharmacological properties, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities.[2][3] The reactivity of the C2 position is particularly notable, making it a prime site for introducing chemical diversity.[1][4]

5-Chloro-2-(chloromethyl)-1,3-benzothiazole emerges as a highly valuable reagent from this class. It is a bifunctional molecule featuring:

-

A benzothiazole core , which imparts specific physicochemical and biological properties to the target molecule. The chloro-substituent at the 5-position can further modulate factors like lipophilicity and metabolic stability, potentially enhancing therapeutic efficacy.[5]

-

A chloromethyl group at the C2 position, which acts as a potent electrophilic site. This group is an excellent leaving group, rendering the reagent a highly efficient alkylating agent for a variety of nucleophiles.

This guide provides a comprehensive overview of the chemical principles, practical applications, and detailed protocols for utilizing this compound in chemical synthesis.

Reagent Profile and Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its effective use and safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂NS | PubChem |

| Molar Mass | 218.09 g/mol | PubChem |

| Appearance | Typically a solid (e.g., yellow solid) | [6] |

| CAS Number | 6634-15-7 | PubChem |

Note: Physical properties such as melting point can vary based on purity. Always refer to the supplier's Certificate of Analysis.

The Chemistry of Alkylation: Mechanism of Action

This compound functions as an alkylating agent primarily through a bimolecular nucleophilic substitution (SN2) reaction .

Causality of Reactivity: The electron-withdrawing nature of the benzothiazole ring system, particularly the imine (C=N) bond, significantly activates the adjacent chloromethyl group. This polarization makes the methylene carbon highly electrophilic and susceptible to attack by nucleophiles. The chloride ion is a stable leaving group, further facilitating the reaction.

The general mechanism can be visualized as follows:

-

Nucleophile Activation: A suitable base deprotonates the nucleophile (e.g., a phenol, amine, or thiol) to generate a more potent anionic nucleophile.

-

Nucleophilic Attack: The activated nucleophile attacks the electrophilic carbon of the chloromethyl group.

-

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile-carbon bond is forming concurrently as the carbon-chlorine bond is breaking.

-

Product Formation: The chloride ion is displaced, resulting in the formation of a new covalent bond between the nucleophile and the benzothiazole methylene bridge.

Caption: Generalized SN2 mechanism for alkylation.

General Application Protocol: O-Alkylation of Phenols

This protocol details a general procedure for the alkylation of a substituted phenol, a common application for this class of reagents. This method is foundational and can be adapted for other O-, N-, or S-nucleophiles.

4.1. Rationale for Experimental Choices

-

Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong base, ideal for deprotonating phenols without causing unwanted side reactions like hydrolysis of the alkylating agent. For less acidic nucleophiles (e.g., some secondary amines), a stronger base like sodium hydride (NaH) may be necessary.

-

Solvent Choice: N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively dissolves the ionic intermediate (phenoxide salt) and the organic reagents, promoting a homogenous reaction environment and accelerating the SN2 reaction rate. Acetone or acetonitrile can also be suitable alternatives.

-

Temperature: Moderate heating (e.g., 60-80 °C) is often sufficient to drive the reaction to completion in a reasonable timeframe without promoting decomposition. Reaction progress should be monitored to avoid prolonged heating.

4.2. Materials and Equipment

-

This compound

-

Substituted Phenol (Ar-OH)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate & Hexanes (for chromatography)

-

Deionized Water & Brine

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Separatory funnel, rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

4.3. Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted phenol (1.0 eq), potassium carbonate (1.5-2.0 eq), and anhydrous DMF.

-

Reagent Addition: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium phenoxide salt.

-

Alkylation: Add this compound (1.0-1.1 eq) to the mixture.

-

Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), observing the consumption of the starting phenol. Reactions are typically complete within 2-6 hours.

-

Workup - Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: The resulting crude product should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure O-alkylated product.[6]

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Standard experimental workflow for alkylation.

Substrate Scope & Optimization

The protocol described is robust but may require optimization based on the specific nucleophile used.

| Nucleophile Type | Typical Base | Solvent | Key Considerations |

| Phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Generally straightforward; electron-withdrawing groups on the phenol may require slightly stronger conditions. |

| Aliphatic Alcohols | NaH, KOtBu | THF, DMF | Requires a stronger base due to higher pKa. Anhydrous conditions are critical. |

| Amines (Primary/Secondary) | K₂CO₃, Et₃N, DIPEA | DMF, CH₂Cl₂ | Risk of over-alkylation with primary amines. Using a slight excess of the amine can sometimes mitigate this. N-alkylation of 2-aminobenzothiazoles is also a known application.[7][8] |

| Thiols | K₂CO₃, Et₃N | DMF, EtOH | Thiols are excellent nucleophiles; reactions are often rapid, even at room temperature. |

Safety and Handling

Hazard Identification:

-

This compound and related chloromethyl thiazoles/benzothiazoles are classified as harmful and corrosive. They can be toxic in contact with skin, harmful if swallowed, and cause severe skin burns and eye damage.[9][10] They may also cause allergic skin reactions and are suspected of causing genetic defects.[9]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Handle the reagent in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and highly effective alkylating agent for the synthesis of diverse molecular architectures. Its reactivity, driven by the activated chloromethyl group at the C2 position, allows for the reliable formation of C-O, C-N, and C-S bonds. By understanding the underlying SN2 mechanism and carefully selecting reaction conditions—particularly the base and solvent—researchers can precisely introduce the 5-chlorobenzothiazole moiety into target molecules. The protocols and principles outlined in this guide provide a solid foundation for leveraging this valuable reagent in drug discovery and materials science programs.

References

-

1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. [Link]

- Process for preparing 2-chloro-5-chloromethylthiazole.

-

Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole... ResearchGate. [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health (NIH). [Link]

-

K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution. National Institutes of Health (NIH). [Link]

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

5-Chloro-2-(methylthio)benzothiazole | C8H6ClNS2. PubChem. [Link]

- Method of making benzylated phenols.

-

Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. RSC Publishing. [Link]

-

2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. National Institutes of Health (NIH). [Link]

-

A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

-

N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene... ResearchGate. [Link]

-

K 2 S 2 O 8 -Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution. ResearchGate. [Link]

-

N-Dealkylation of Amines. National Institutes of Health (NIH). [Link]

-

Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. [Link]

- Process for the alkylation of phenols.

-

Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education. [Link]

-

MATERIAL SAFETY DATA SHEET. Hologic. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]

- 5. 5-Chloro-2-(methylthio)benzothiazole | 3507-41-3 | Benchchem [benchchem.com]

- 6. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Notes & Protocols: Leveraging 5-Chloro-2-(chloromethyl)-1,3-benzothiazole for the Synthesis of Novel Kinase Inhibitors

Prepared by: Gemini, Senior Application Scientist

Introduction: The Benzothiazole Scaffold in Kinase Inhibitor Discovery

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets.[1][2] Within the vast chemical space explored for kinase inhibition, the benzothiazole motif has emerged as a "privileged scaffold."[3][4][5] Its rigid, bicyclic structure provides a robust platform for orienting pharmacophoric elements into the ATP-binding site of kinases, while its heteroatoms offer key hydrogen bonding opportunities.[5][6]

This guide focuses on a particularly valuable and reactive starting material: 5-Chloro-2-(chloromethyl)-1,3-benzothiazole . The strategic placement of its functional groups makes it an exceptional building block for generating diverse libraries of potential kinase inhibitors. The chloromethyl group at the C-2 position serves as a highly reactive electrophilic handle for introducing a variety of side chains via nucleophilic substitution. Concurrently, the chloro group at the C-5 position not only influences the electronic properties of the ring system but also provides a vector for exploring structure-activity relationships (SAR), potentially forming critical halogen bonds within the kinase hinge region.

This document provides a detailed protocol for the utilization of this scaffold, explains the rationale behind the synthetic strategy, and outlines a workflow for screening the resulting compounds.

Core Synthetic Strategy: Nucleophilic Substitution

The primary utility of this compound lies in its susceptibility to nucleophilic displacement reactions (SN2). The chlorine atom of the chloromethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles, particularly primary and secondary amines. This reaction is efficient, high-yielding, and tolerant of diverse functional groups, making it ideal for combinatorial chemistry and library synthesis.

The general reaction scheme is illustrated below:

Caption: General workflow for synthesizing benzothiazole derivatives.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic, and drives the equilibrium towards the product.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is chosen to solubilize the reactants and facilitate the SN2 mechanism without interfering with the reaction.

-

Temperature: The reaction often proceeds at room temperature but may require gentle heating to accelerate the conversion of less reactive amines.

Detailed Laboratory Protocol

This protocol describes a general, self-validating procedure for synthesizing a library of 2-(aminomethyl)-5-chloro-1,3-benzothiazole derivatives.

Protocol: General Synthesis of 2-(Substituted-aminomethyl)-5-chloro-1,3-benzothiazole Derivatives

A. Principle: This procedure employs a nucleophilic substitution reaction where a primary or secondary amine displaces the chloride from this compound to form a new carbon-nitrogen bond. The protocol includes in-process monitoring and standard purification and characterization steps to ensure the integrity of the final product.

B. Materials and Reagents:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

-

TLC plates (silica gel 60 F₂₅₄)

C. Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).

-

Rationale: Adding the base last ensures the amine is available to react immediately. A slight excess of the amine and a larger excess of the base help drive the reaction to completion.

-

-

Reaction Execution: Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere to prevent moisture ingress.

-

In-Process Monitoring (Trustworthiness Check): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes.

-

Eluent System: A typical starting point is 30% Ethyl Acetate in Hexanes.

-

Visualization: Use a UV lamp (254 nm). The starting material should have a distinct Rf value that disappears as a new, typically more polar, product spot appears. The reaction is complete when the starting material spot is no longer visible.

-

-

Workup and Extraction:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Re-dissolve the residue in Ethyl Acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid and salts), water, and finally brine.

-

Rationale: This aqueous wash sequence removes water-soluble impurities and byproducts, providing a cleaner crude product for purification.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes.

-

Rationale: Chromatography separates the desired product from unreacted starting materials, byproducts, and baseline impurities, ensuring high purity.

-

-

Product Validation:

-

Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure.

-

Obtain the mass of the final product and calculate the yield.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% by HPLC for use in biological assays.

-

Application Workflow and Data Analysis

The synthesized benzothiazole derivatives serve as candidates for screening against a panel of protein kinases. A typical workflow is outlined below.

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles [mdpi.com]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of 5-Chloro-2-(chloromethyl)-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a suite of detailed analytical methodologies for the robust characterization of 5-Chloro-2-(chloromethyl)-1,3-benzothiazole, a key intermediate in the synthesis of various pharmacologically active agents. This document moves beyond rote protocols to offer a foundational understanding of the rationale behind the selection of each technique and the critical parameters within. The methods detailed herein are designed to ensure the identity, purity, and stability of the compound, aligning with the rigorous standards of pharmaceutical development and quality control. We will explore chromatographic, spectroscopic, and thermal analysis techniques, providing not only step-by-step protocols but also the scientific context necessary for their successful implementation and adaptation.

Introduction: The Significance of this compound

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound serves as a crucial building block in the synthesis of these complex molecules. The presence of the reactive chloromethyl group at the 2-position and the chloro substituent on the benzene ring makes it a versatile intermediate for further chemical modifications.

Given its role as a synthetic precursor, the unequivocal confirmation of its structure and the stringent control of its purity are paramount. The presence of impurities, arising from the synthesis or degradation, can have a significant impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide, therefore, presents a multi-faceted analytical approach to provide a comprehensive characterization of this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods and for handling and storage.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₅Cl₂NS | Calculated |

| Molecular Weight | 218.09 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Inference from similar structures |

| Melting Point | To be determined by DSC | Experimental |

| Solubility | Expected to be soluble in organic solvents like acetonitrile, methanol, dichloromethane, and ethyl acetate. Low solubility in water. | Inference from structural analogs |

| UV-Vis λmax | To be determined | Experimental |

Synthesis and Potential Impurities

A plausible synthetic route for this compound involves the condensation of 4-chloro-2-aminothiophenol with chloroacetyl chloride. This common method for benzothiazole formation provides a basis for predicting potential process-related impurities.

Potential Impurities:

-

Starting Materials: Unreacted 4-chloro-2-aminothiophenol and chloroacetyl chloride.

-

By-products: Isomeric benzothiazoles (e.g., 7-Chloro-2-(chloromethyl)-1,3-benzothiazole) if the starting aminothiophenol is not regiochemically pure. Over-alkylation or hydrolysis products.

-

Degradation Products: Hydrolysis of the chloromethyl group to a hydroxymethyl or formyl group.

The analytical methods described below are designed to separate and identify the target compound from these potential impurities.

Analytical Techniques and Protocols

A multi-technique approach is necessary for the comprehensive characterization of this compound. The following sections detail the recommended techniques and provide validated protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates analytes based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. This technique is ideal for quantifying the main component and detecting any non-volatile impurities.

Instrumentation and Parameters:

| Parameter | Recommended Setting | Rationale |

| HPLC System | Quaternary or Binary Pump, UV-Vis Detector | Standard for pharmaceutical analysis. |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for a wide range of organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent ionization state of the analyte and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 30% B to 95% B over 20 min | A gradient elution is necessary to separate compounds with a range of polarities, including potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |

| Detection | 254 nm | A common wavelength for aromatic compounds. A full UV scan should be performed to determine the optimal wavelength. |

Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (70:30, A:B).

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject the prepared sample solution.

-

Data Analysis: Integrate the peaks and calculate the area percentage of the main peak to determine the purity. For assay, a reference standard of known purity is required for comparison.

Method Validation: The HPLC method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2][3]

Workflow for HPLC Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component that can be used for structural elucidation.

Instrumentation and Parameters:

| Parameter | Recommended Setting | Rationale |

| GC System | Gas Chromatograph with a Mass Spectrometer Detector | Standard for volatile compound analysis. |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness | A non-polar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Injection Mode | Split (50:1) | Prevents column overloading. |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature program is necessary to separate compounds with different boiling points. |

| MS Transfer Line | 280 °C | Prevents condensation of analytes. |

| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-450 | Covers the expected mass range of the analyte and potential impurities. |

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the prepared solution into the GC.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the main peak and any impurity peaks. Obtain the mass spectrum of the main peak and compare it with a library of known spectra (if available) or interpret the fragmentation pattern to confirm the structure.